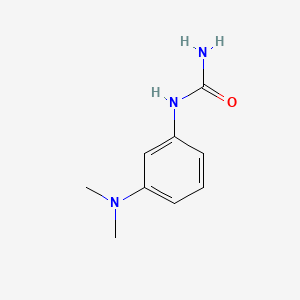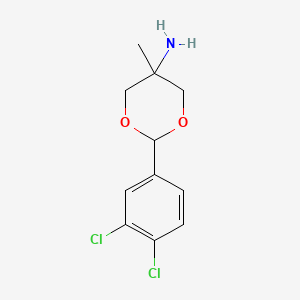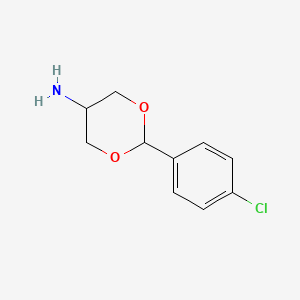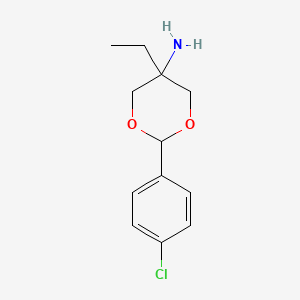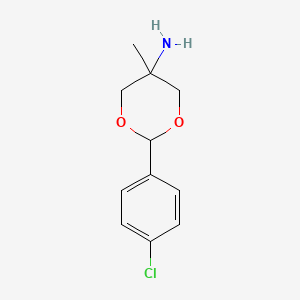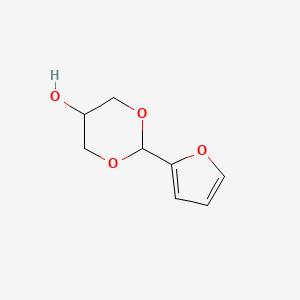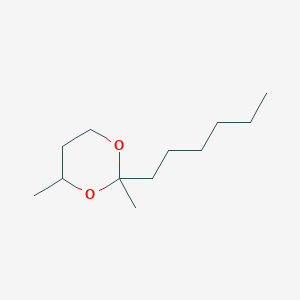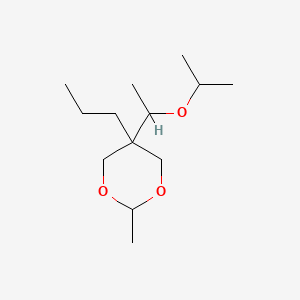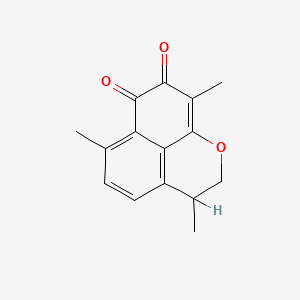
Mansonone E
Übersicht
Beschreibung
Mansonone E is a compound that has been isolated from Mansonia gagei . It has been found to inhibit α-MSH-induced melanogenesis in B16 cells by inhibiting CREB expression and phosphorylation in the PI3K/Akt pathway . This compound has been selectively used in cosmetics due to its ability to inhibit melanogenesis, freckles, and hyperpigmentation .
Synthesis Analysis
The synthesis of Mansonone E was completed in six steps and 34% overall yield from commercially available starting material 3‐bromo‐4‐methyl acetophenone . The thermal ring expansion of a cyclobutenedione derivative followed by an intramolecular 1,3‐alkoxy exchange provided a facile route to the 1,2‐naphthoquinone tricyclic structure of Mansonone E .Molecular Structure Analysis
Mansonone E is a tricyclic sesquiterpenoid containing a 1,2-naphthoquinone moiety . It shares the same chemical scaffold with Mansonones F, H, I, L, and M .Chemical Reactions Analysis
Mansonone E has been found to inhibit the expression levels of tyrosinase, tyrosinase-related protein 1 (TRP-1), TRP-2, cAMP response element binding protein (CREB), and microphthalmia-associated transcription factor (MITF) which were increased after stimulation by α-MSH . It also dose-dependently rescued the phosphorylation of Akt and p38 mitogen-activated protein kinases (MAPK), which were up- or down-regulated after stimulation by α-MSH .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Total Synthesis of Mansonone E : Mansonone E was synthesized efficiently from 3-bromo-4-methyl acetophenone, providing a facile route to its tricyclic structure, essential for further research and applications (Fang & Hu, 2014).
Formal Synthesis of Mansonone F : Demonstrates a method for constructing the oxaphenalene skeleton, a key component in mansonone synthesis, showcasing its potential for diverse chemical applications (Suh et al., 2000).
Biological and Pharmacological Activities
Cytotoxic Effects : Mansonone E shows potent cytotoxic effects on various human tumor cell lines, suggesting its potential use in cancer research (Wang et al., 2004).
Cholinesterase Inhibitory Activities : Its ability to inhibit cholinesterase suggests potential for treating neurological disorders like Alzheimer's disease (Changwong et al., 2012).
Antibacterial and Antifungal Applications : Exhibits significant antibacterial and antifungal properties, indicating potential as a natural pesticide or in the development of new antibiotics (Mongkol & Chavasiri, 2016).
Antimalarial Activity : Shows activity against Plasmodium falciparum, the parasite responsible for malaria, indicating potential as an antimalarial agent (Yoiprommarat et al., 2019).
Potential for Enhanced Therapeutic Applications
- Enhanced Solubility and Anticancer Potential : Research shows potential to increase the solubility and efficacy of Mansonone G, a related compound, suggesting similar approaches could be applied to Mansonone E for improved therapeutic applications (Mahalapbutr et al., 2019).
Zukünftige Richtungen
An analog of Mansonone E, known as MSN8C, has been identified as a novel catalytic inhibitor of human DNA topoisomerase II that induces tumor regression . It has shown significant antiproliferative activity against eleven human tumor cell lines in vitro . This suggests that Mansonone E and its analogs could have potential applications in antitumor therapies in the future .
Eigenschaften
IUPAC Name |
4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-5,8H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWTYRLIJCHSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C(=O)C(=O)C3=C(C=CC1=C32)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965144 | |
| Record name | 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mansonone E | |
CAS RN |
5090-87-9 | |
| Record name | Mansonone E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-acetyl-3-benzyl-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B1675979.png)
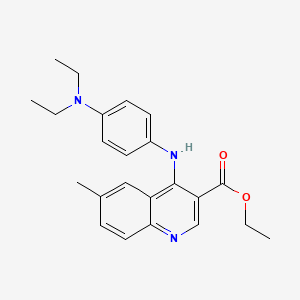
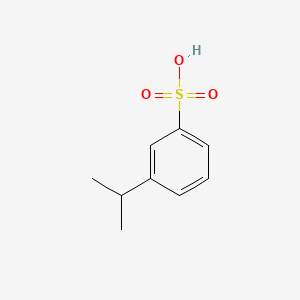
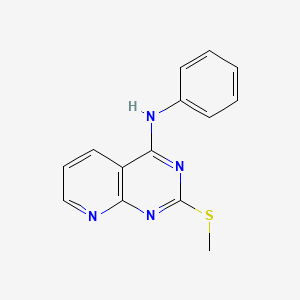
![3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]oxazolidin-2-one](/img/structure/B1675984.png)
